molecular formula C13H18ClN B13322157 N-[(4-chlorophenyl)methyl]-3-methylcyclopentan-1-amine

N-[(4-chlorophenyl)methyl]-3-methylcyclopentan-1-amine

Cat. No.: B13322157
M. Wt: 223.74 g/mol
InChI Key: CMLGFXWNGNSXRM-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-3-methylcyclopentan-1-amine is an organic compound with the molecular formula C13H18ClN It is characterized by a cyclopentane ring substituted with a methyl group and an amine group attached to a 4-chlorophenylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-chlorophenyl)methyl]-3-methylcyclopentan-1-amine typically involves the reaction of 4-chlorobenzyl chloride with 3-methylcyclopentanone in the presence of a base, followed by reductive amination. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) for the reduction step.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming N-oxide derivatives.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-3-methylcyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • N-[(4-chlorophenyl)methyl]cyclopentanamine
  • 3-(4-chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine

Comparison: N-[(4-chlorophenyl)methyl]-3-methylcyclopentan-1-amine is unique due to the presence of the methyl group on the cyclopentane ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct entity for research and application.

Properties

Molecular Formula

C13H18ClN

Molecular Weight

223.74 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-methylcyclopentan-1-amine

InChI

InChI=1S/C13H18ClN/c1-10-2-7-13(8-10)15-9-11-3-5-12(14)6-4-11/h3-6,10,13,15H,2,7-9H2,1H3

InChI Key

CMLGFXWNGNSXRM-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)NCC2=CC=C(C=C2)Cl

Origin of Product

United States

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